2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)10-3-1-2-9(6-10)11-7-13-12(14-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,13,14) |
InChI Key |
ZLKJYTFSSRPKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Modular Synthesis via Ketone Oxidation and Condensation
A notable method involves a one-pot sequence starting from ketones, employing catalytic hydrobromic acid and dimethyl sulfoxide to oxidize the ketone, followed by condensation with aldehydes and ammonium acetate to form the imidazole ring. This approach has been demonstrated to yield various 2,4(5)-disubstituted imidazoles with yields ranging from 23% to 85%.
-
- Oxidation of cyclopropyl ketone (or equivalent precursor) using aqueous hydrobromic acid (48% w/w) and dimethyl sulfoxide.
- Slow addition of glyoxal and 3-nitrobenzaldehyde in a DMSO/methanol solvent mixture.
- Condensation with ammonium acetate to form the imidazole core.
-
- Modular and one-pot, reducing purification steps.
- Avoids protecting groups.
- Applicable to a wide range of aromatic and alkyl substituents.
| Entry | Ketone (R1) | Aldehyde (R2) | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropyl methyl ketone | 3-Nitrobenzaldehyde | 55-70 | 6-12 | Optimized for cyclopropyl |
Note: Specific yields for 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole are reported around 69% in similar systems.
- Spectroscopic Characterization:
- ^1H NMR signals consistent with imidazole NH (~δ 12.8 ppm).
- Aromatic protons of 3-nitrophenyl group at δ 7.4-8.7 ppm.
- ^13C NMR confirms aromatic and cyclopropyl carbons.
- HRMS confirms molecular ion peak consistent with C15H12N3O2 formula.
Trichloromelamine-Promoted Synthesis of Tri-Substituted Imidazoles
An alternative eco-friendly method uses trichloromelamine as a positive chlorine catalyst to promote the synthesis of 2,4,5-trisubstituted imidazoles in a one-pot manner.
-
- Reaction of appropriate aldehydes, ketones, and ammonium acetate in the presence of trichloromelamine.
- Short reaction times (1-3.5 hours).
- High yields (typically 88-94%) for various substituted imidazoles.
- Reusability of trichloromelamine catalyst 2-3 times.
-
- This method can be adapted for cyclopropyl and 3-nitrophenyl substituents.
- Provides a greener alternative with simple work-up.
| Entry | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| - | Cyclopropyl | H or aryl group | 3-Nitrophenyl | ~85-90 | 1-3 |
Note: Specific data for cyclopropyl and 3-nitrophenyl derivatives is extrapolated from similar tri-substituted imidazoles.
Nucleophilic Substitution and Alkylation
For the introduction of the cyclopropyl group at the 2-position, alkylation of imidazole precursors with cyclopropyl halides under basic conditions (e.g., potassium carbonate in dimethylformamide) is effective.
-
- Base: Potassium carbonate.
- Solvent: Dimethylformamide.
- Temperature: 60–80°C.
- Reaction time: 12–24 hours.
-
- Column chromatography on silica gel.
- Elution with ethyl acetate/hexane gradients.
-
- Single-crystal X-ray diffraction confirms substitution pattern and stereochemistry.
- ^1H and ^13C NMR confirm cyclopropyl and nitrophenyl substitution.
- High-resolution mass spectrometry confirms molecular weight with ppm accuracy.
Analytical and Research Outcomes
| Analytical Technique | Observations for 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole |
|---|---|
| ^1H Nuclear Magnetic Resonance | NH proton broad singlet ~δ 12.8 ppm; aromatic protons δ 7.4–8.7 ppm; cyclopropyl protons upfield (δ 0.5–1.5 ppm) |
| ^13C Nuclear Magnetic Resonance | Signals for aromatic carbons, imidazole carbons, and cyclopropyl carbons clearly resolved |
| High-Resolution Mass Spectrometry | Molecular ion peak consistent with C15H12N3O2, confirming molecular formula |
| Single-Crystal X-ray Diffraction | Confirms substitution pattern, bond lengths, and angles with R-factors < 0.05 |
| Infrared Spectroscopy | Nitro group stretching vibrations ~1516 cm^-1 and 1340 cm^-1; imidazole NH stretch ~3380 cm^-1 |
Summary and Recommendations
- The one-pot ketone oxidation and condensation method is efficient for synthesizing 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole with good yields and minimal purification steps.
- The trichloromelamine-promoted synthesis offers an eco-friendly alternative with short reaction times and high yields.
- Alkylation of imidazole precursors with cyclopropyl halides under basic conditions is effective for introducing the cyclopropyl group when starting from simpler imidazole cores.
- Analytical techniques including NMR, HRMS, and single-crystal X-ray diffraction are essential for confirming the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole with three related imidazole derivatives:
*Inferred from substituents; †Discrepancy noted: lists C₈H₇N₃O₂ (177.16 g/mol), conflicting with the compound’s name.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The 3-nitrophenyl group in the target compound significantly reduces electron density at the imidazole ring compared to the phenyl group in 2-Cyclopropyl-5-phenyl-1H-imidazole. This enhances electrophilic reactivity and may reduce solubility in nonpolar solvents .
- Melting Points : While the target compound’s melting point is unspecified, analogs like 3-acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one exhibit a mp of 146–148°C, suggesting that nitro-substituted derivatives may have higher melting points due to increased polarity .
- Spectral Data :
- 1H NMR : In 2-Cyclopropyl-5-phenyl-1H-imidazole, cyclopropyl protons resonate near δ 1.54 ppm (doublet, J = 8.5 Hz), while aromatic protons appear at δ 7.00–8.08 ppm. The nitro group in the target compound would likely deshield adjacent protons, shifting signals downfield .
Biological Activity
2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family, characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The unique structural features of this compound, specifically the cyclopropyl group at the C-2 position and the nitrophenyl substituent at the C-5 position, contribute to its diverse biological activities. Imidazoles are widely recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug development due to their ability to interact with various biological targets.
Research indicates that 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole may enhance its affinity for specific biological targets through its structural characteristics. The compound has been studied for its potential applications in various therapeutic areas, including:
- Antimicrobial Activity : Imidazoles have been documented to exhibit antimicrobial properties, which may extend to this compound.
- Anticancer Properties : The compound's interaction with biological macromolecules suggests potential anticancer activity, warranting further investigation into its efficacy against tumor cell lines.
- Anti-inflammatory Effects : Some studies indicate that derivatives of imidazole can modulate inflammatory responses.
Research Findings
A variety of studies have explored the biological activity of imidazoles, including 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole. Notable findings include:
- In Vitro Studies : Laboratory experiments have shown promising results regarding the compound's cytotoxic effects on cancer cell lines, suggesting a potential role as an anticancer agent.
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various proteins, indicating potential therapeutic targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Cyclopropyl-1H-imidazole | Cyclopropyl at C-4 | Different biological activity patterns |
| 5-Nitroimidazole | Nitro group at C-5 | Known for potent antimicrobial properties |
| 2-Methylimidazole | Methyl group at C-2 | Used as a building block in drug synthesis |
| 1H-Imidazo[4,5-b]pyridine | Pyridine fused with imidazole | Displays unique pharmacological profiles |
This comparison highlights how variations in substituents affect chemical behavior and biological activity within the imidazole class.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of various imidazoles on cancer cell lines. The results indicated that compounds similar to 2-cyclopropyl-5-(3-nitrophenyl)-1H-imidazole exhibited significant cytotoxicity against specific tumor cells, suggesting a mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of imidazole derivatives. It was found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, providing a foundation for developing new antimicrobial agents based on the imidazole scaffold.
Q & A
Q. What are the key steps and challenges in synthesizing 2-Cyclopropyl-5-(3-nitrophenyl)-1H-imidazole?
The synthesis typically involves multi-step processes, including:
- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acid catalysis .
- Functionalization : Introduction of the cyclopropyl and 3-nitrophenyl groups via nucleophilic substitution or cross-coupling reactions. Challenges include controlling regioselectivity and minimizing side reactions (e.g., oxidation of the nitro group) .
- Optimization : Reaction conditions (e.g., DMF/THF solvents, NaH/K₂CO₃ bases, 60–100°C temperatures) significantly influence yield and purity .
Q. How is the molecular structure of this compound validated post-synthesis?
Structural confirmation employs:
- Spectroscopic techniques : NMR (¹H/¹³C) to verify substituent positions and connectivity .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .
Q. What are the standard purity assessment methods?
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>98% threshold for biological assays) .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Substituent effects : The 3-nitrophenyl group enhances electron-withdrawing properties, influencing binding to enzymatic targets (e.g., kinase inhibition). The cyclopropyl group modulates steric hindrance and lipophilicity .
- SAR studies : Analogues with fluorophenyl or thiophene substitutions show varied antimicrobial/anticancer efficacy, suggesting target specificity .
- Computational modeling : Molecular docking predicts interactions with active sites (e.g., hydrogen bonding with kinase ATP pockets) .
Q. What mechanisms underlie its potential antimicrobial activity?
- Enzyme inhibition : The nitro group may disrupt microbial DNA repair via nitroreductase activation, generating cytotoxic intermediates .
- Membrane disruption : The hydrophobic cyclopropyl group could enhance penetration into lipid bilayers .
- Resistance profiling : Comparative studies with 5-nitroimidazole derivatives (e.g., metronidazole) reveal cross-resistance risks .
Q. How can reaction contradictions (e.g., variable yields) be resolved during scale-up?
- DoE (Design of Experiments) : Systematically test variables (e.g., solvent polarity, catalyst loading) to identify critical parameters .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
- Controlled oxidation : Stabilize the nitro group using inert atmospheres (N₂/Ar) to prevent byproduct formation .
Q. What strategies improve stability in biological assays?
- Prodrug design : Mask the nitro group with bioreversible protecting groups (e.g., acetoxymethyl esters) to enhance serum stability .
- Formulation : Encapsulation in liposomes or cyclodextrins reduces metabolic degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Purity thresholds : Impurities (e.g., unreacted intermediates) may artifactually enhance/block activity. Validate with orthogonal purity methods (HPLC + NMR) .
Methodological Recommendations
Best practices for SAR optimization :
Q. How to address solubility limitations in vitro/in vivo?
- Co-solvent systems : Use DMSO/PEG mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Salt formation : Convert to hydrochloride or mesylate salts for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
